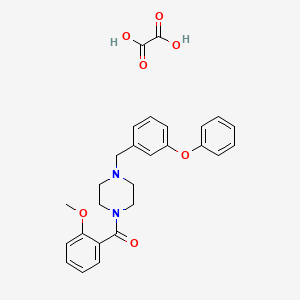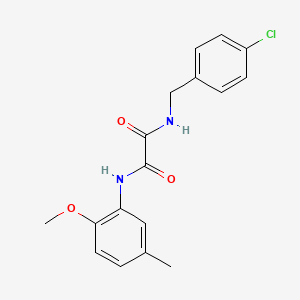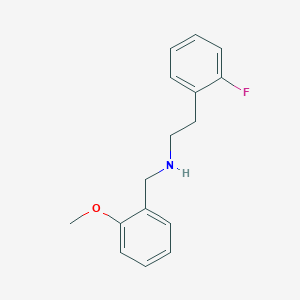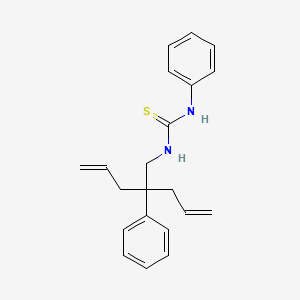
1-(2-methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine oxalate
Vue d'ensemble
Description
1-(2-methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine oxalate is a useful research compound. Its molecular formula is C27H28N2O7 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.18965124 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Antibacterial Applications : Compounds related to 1-(2-methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine oxalate have been explored for their antibacterial activity. For instance, the synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3,4-b]benzothiazole-4(H)-ones, which share a structural resemblance, has shown potential antibacterial properties (Vartale et al., 2008).
Antimicrobial Applications : Piperazine derivatives have been widely researched for their antimicrobial properties. Various studies have synthesized and tested new derivatives, including 1,4-disubstituted 1,2,3-triazole derivatives and pyridine derivatives, for potential antimicrobial applications (Patel et al., 2011); (Jadhav et al., 2017).
Antioxidant Activity
- Antioxidant Properties : Research on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, which are structurally related, indicates significant antioxidant activity. These compounds have been effective in scavenging different types of free radicals (Mallesha et al., 2014).
Cardiotropic Activity
- Cardiotropic Applications : Studies on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, similar in structure, have demonstrated cardiotropic activity, showing potential for treating arrhythmias (Mokrov et al., 2019).
Structural and Molecular Studies
Crystal Structure and Supramolecular Assemblies : Research focusing on closely related 1-halobenzoyl-4-(2-methoxyphenyl)piperazines has provided insights into their hydrogen-bonded assemblies, which could have implications in material science and molecular engineering (Chinthal et al., 2021).
Hirshfeld Surface Analysis and DFT Calculations : Studies have been conducted on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives to understand their molecular structures and electronic properties, which are vital in designing new functional materials (Kumara et al., 2017).
- chemistry (Priyanka et al., 2022).
Bioactivity of Piperazine Derivatives
- Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Some derivatives of 1-(2-methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine have been investigated for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, an important target in HIV treatment (Romero et al., 1994).
Chemical Synthesis and Characterization
Synthesis of Piperazine Derivatives : Various methods have been explored to synthesize piperazine derivatives, which include this compound. These studies contribute to the development of new chemical synthesis techniques (Viso et al., 2002).
X-Ray Diffraction Studies : X-ray diffraction techniques have been used to determine the crystal structures of compounds similar to this compound. This is crucial for understanding their molecular architecture and potential applications (Sanjeevarayappa et al., 2015).
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3.C2H2O4/c1-29-24-13-6-5-12-23(24)25(28)27-16-14-26(15-17-27)19-20-8-7-11-22(18-20)30-21-9-3-2-4-10-21;3-1(4)2(5)6/h2-13,18H,14-17,19H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVHYLDTRTXUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis(2,2,2-trifluoroethyl) [(2-oxopyrrolidin-1-yl)methyl]phosphonate](/img/structure/B4874598.png)

![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}nicotinamide](/img/structure/B4874608.png)
![1-[4,6-dimethyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]ethanone](/img/structure/B4874614.png)
![N-(4-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4874621.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4874623.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4874641.png)
![N~1~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4874650.png)


amino]-N-(3-methylphenyl)butanamide](/img/structure/B4874674.png)
![N-{[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4874689.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4874698.png)
